BenchChemオンラインストアへようこそ!

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Docetaxel synthesis Orthogonal protection Deprotection kinetics

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7) is a single-enantiomer (2R,3S) N-tert-butoxycarbonyl-protected β-phenylisoserine ethyl ester. It belongs to the class of protected, non-proteinogenic β-amino-α-hydroxy acid esters that serve as the C-13 side-chain precursors for the semi-synthesis of docetaxel (Taxotere®) and related taxane antineoplastic agents.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B8468790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)
InChIKeyXOGCYMFNVKHELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(t-Boc)-3-phenyl Isoserine Ethyl Ester – A Defined Chiral Building Block for Taxane Semi-Synthesis


N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7) is a single-enantiomer (2R,3S) N-tert-butoxycarbonyl-protected β-phenylisoserine ethyl ester. It belongs to the class of protected, non-proteinogenic β-amino-α-hydroxy acid esters that serve as the C-13 side-chain precursors for the semi-synthesis of docetaxel (Taxotere®) and related taxane antineoplastic agents [1]. The compound possesses a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol, with the Boc group providing orthogonal amino protection during multi-step synthetic sequences .

Why Generic Substitution of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester Fails in Regulated Synthesis


The in-class family of 3-phenylisoserine derivatives encompasses multiple permutations of N-protecting groups (Boc, benzoyl, Cbz, Fmoc), ester moieties (methyl, ethyl, benzyl, free acid), and stereochemical configurations. Each combination dictates orthogonal deprotection compatibility, coupling kinetics with the baccatin III core, susceptibility to C-2′ epimerization, and the impurity profile of the final API [1][2]. Direct interchange—for example, substituting the N-benzoyl ethyl ester (Taxol side chain) for the N-Boc ethyl ester (docetaxel side chain)—introduces a protecting group that requires fundamentally different cleavage conditions (hydrogenolysis or strong acid vs. mild acidic treatment), thereby disrupting validated manufacturing routes and potentially generating new, uncharacterized impurities that impact regulatory compliance [3].

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester – Quantitative Differentiation Evidence vs. Closest Analogs


Boc vs. Benzoyl N-Protection: Orthogonal Cleavage Kinetics Enable Docetaxel-Specific Route Selection

The N-Boc group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂, 0–25 °C, <2 h) that leave the C-2′ hydroxyl and the ester linkage intact, whereas the corresponding N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester requires either catalytic hydrogenolysis (H₂, Pd/C, which reduces certain taxane core functionalities) or strongly acidic hydrolysis (6N HCl, reflux), conditions known to promote C-2′ epimerization and ester saponification [1][2]. This orthogonality is the fundamental chemical rationale for selecting the N-Boc ethyl ester for docetaxel semi-synthesis vs. the N-benzoyl congener for paclitaxel.

Docetaxel synthesis Orthogonal protection Deprotection kinetics

Ethyl Ester vs. Free Acid: Pre-Esterified Substrate Eliminates a Low-Yield, Epimerization-Prone Step Prior to Baccatin Coupling

The target compound supplies the carboxylic acid function already activated as the ethyl ester, bypassing the post-coupling esterification or the pre-coupling acid-ester interconversion required when the free acid, N-Boc-(2R,3S)-3-phenylisoserine (CAS 145514-62-1), is employed. The free acid necessitates an additional esterification step (typically EtOH/H⁺ or EtI/base) that has been documented for β-amino-α-hydroxy acids to proceed with variable yields (60–85%) and with a finite risk of C-2′ epimerization due to the acidity of the α-proton [1][2]. This directly impacts the overall yield and enantiomeric purity of the final coupled product.

Esterification efficiency C-2′ epimerization Coupling-ready intermediates

Documented Multi-Step Synthetic Route with Established Purity Benchmark ≥99%

The EP 3266761 patent family explicitly claims a method for producing 3-phenylisoserine derivatives—encompassing N-Boc, N-benzoyl, and N-Cbz protection with methyl, ethyl, or benzyl esters—that delivers a purity of not less than 99% [1]. Independent commercial sourcing channels list the target compound with a minimum purity specification of 95% (HPLC), with custom synthesis capable of meeting ≥99% specifications . This establishes a verifiable purity floor absent from generic, unvalidated in-class analogs sourced without defined purity protocols.

Purity specification Process validation GMP intermediate

Solubility Profile in Process-Relevant Solvents Facilitates Extractive Workup vs. Sparingly Soluble Analogs

The target compound exhibits high solubility in chloroform and ethyl acetate, and moderate solubility in methanol, as documented in its reported physicochemical profile . This solubility pattern is directly compatible with the ethyl acetate-based extractive workup protocols commonly used in taxane side-chain coupling reactions, enabling clean phase separation and product recovery without the need for co-solvent systems. The closely related free acid, N-Boc-(2R,3S)-3-phenylisoserine (CAS 145514-62-1), by contrast, possesses a free carboxyl group that imparts significant aqueous solubility at neutral to basic pH, complicating organic-phase extraction and increasing product losses to the aqueous layer .

Solubility Extractive workup Process chemistry

Defined (2R,3S) Enantiomer from Validated Chiral Starting Materials vs. Racemic or Mis-Assigned Stereoisomers

The IUPAC name ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate unambiguously specifies the (2R,3S) absolute configuration . This stereochemistry is generated through established routes employing chiral pool starting materials (e.g., (4S,5R)-4-methyl-5-phenyloxazolidin-2-one derivatives) or asymmetric synthesis, as documented in the Commercon route [1]. The (2S,3R) enantiomer, as well as the (2R,3R) and (2S,3S) diastereomers, when carried through the coupling, produce epimeric taxane derivatives with substantially reduced tubulin-polymerization activity—SAR studies on paclitaxel analogs indicate that inversion at C-2′ or C-3′ reduces cytotoxicity by 1–3 orders of magnitude [2].

Stereochemical integrity Enantiomeric purity Chiral building block

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester – High-Value Application Scenarios


GMP-Compliant Docetaxel Semi-Synthesis: Direct Incorporation into Validated Commercon-Type Routes

The compound is the explicit penultimate side-chain intermediate (compound VII) in the Commercon synthetic route to docetaxel, where it undergoes oxazolidine formation with 2-methoxypropene, followed by LiOH hydrolysis to the oxazolidine acid, coupling to protected 10-deacetylbaccatin III, and sequential deprotection to yield the API [1]. Using this specific intermediate ensures process alignment with published regulatory filings and pharmacopoeial impurity profiles.

Stereochemical Probe in Taxane Structure-Activity Relationship (SAR) Studies

Because the (2R,3S) configuration is unambiguously defined, this compound serves as a stereochemical benchmark for preparing C-13 side-chain analogs with systematic modifications at the N-acyl, C-3′ phenyl, or C-2′ hydroxyl positions. The Boc group can be selectively removed to install alternative N-acyl groups (e.g., substituted benzoyl, heteroaryl carbonyl) for SAR exploration, while the ethyl ester maintains the carboxyl oxidation state required for baccatin coupling [2].

Chiral Building Block for Non-Taxane β-Amino-α-Hydroxy Acid-Containing Peptidomimetics

Beyond taxanes, the (2R,3S)-3-phenylisoserine scaffold—accessed via selective deprotection of the Boc and/or ethyl ester groups—can be incorporated into peptidomimetic inhibitors of aspartyl proteases or other enzymes that recognize the hydroxyethylamine transition-state isostere. The differentiated solubility and orthogonal protection enable sequential peptide coupling without cross-reactivity .

Analytical Reference Standard for Docetaxel Impurity Profiling

The compound is a characterized process intermediate whose residual presence or transformation products can appear as impurities in docetaxel drug substance. Sourcing the compound as a qualified reference standard (≥99% purity) enables accurate HPLC/LC-MS identification and quantification of these specific impurities during batch release testing, supporting ICH Q3A/Q3B compliance [3].

Quote Request

Request a Quote for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.